

# A Comparative Guide to the Spectroscopic Characterization of 2H-Azirines

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## Compound of Interest

Compound Name: 2H-Azirine  
CAS No.: 157-16-4  
Cat. No.: B087319

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This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of **2H-azirines**. These highly strained, three-membered nitrogen-containing heterocycles are valuable synthetic intermediates, and their unambiguous identification is crucial for research and development. This document presents a comparative analysis of their spectral features, detailed experimental protocols, and a comparison with alternative analytical methods.

## Spectroscopic Data Summary for Substituted 2H-Azirines

The following table summarizes typical spectroscopic data for phenyl-substituted **2H-azirines**, which are common motifs in synthetic chemistry. Due to the high reactivity of the parent **2H-azirine**, substituted analogs are more frequently isolated and characterized.

Spectroscopic Technique	Parameter	2-Phenyl-2H-azirine	2-Methyl-3-phenyl-2H-azirine	Key Characteristics & Notes
<sup>1</sup> H NMR	Chemical Shift (δ)	Phenyl protons: ~7.2-7.5 ppmAzirine C2-H: ~3.5 ppmAzirine C3-Hz: ~1.3 ppm	Phenyl protons: ~7.3-7.8 ppmAzirine C2-H: ~2.5 ppmMethyl C-H <sub>3</sub> : ~1.6 ppm	The protons on the strained azirine ring are typically shielded and appear in the upfield region of the spectrum. The exact chemical shifts are highly sensitive to the substitution pattern.
<sup>13</sup> C NMR	Chemical Shift (δ)	Phenyl carbons: ~125-135 ppmAzirine C2: ~40-50 ppmAzirine C3 (C=N): ~160-170 ppm	Phenyl carbons: ~128-132 ppmAzirine C2: ~35-45 ppmAzirine C3 (C=N): ~165-175 ppmMethyl C: ~20-25 ppm	The most characteristic signal is the sp <sup>2</sup> -hybridized C3 carbon of the C=N bond, which appears significantly downfield (~160-175 ppm)[1]. The sp <sup>3</sup> -hybridized C2 carbon is found much further upfield.
IR Spectroscopy	Wavenumber (cm <sup>-1</sup> )	C=N Stretch: ~1740-1780 cm <sup>-1</sup> Aromatic C=C Stretch: ~1600 cm <sup>-1</sup> C-H Stretch	C=N Stretch: ~1730-1770 cm <sup>-1</sup> Aromatic C=C Stretch: ~1600 cm <sup>-1</sup> C-H Stretch	The most diagnostic absorption is the C=N stretching vibration, which is found at a

		(Aromatic): >3000 cm <sup>-1</sup> C-H Stretch	(Aromatic): >3000 cm <sup>-1</sup> C-H Stretch	relatively high frequency due to the ring strain[2] [3]. This band can sometimes be weak.
		(Aliphatic): <3000 cm <sup>-1</sup>	(Aliphatic): <3000 cm <sup>-1</sup>	
Mass Spectrometry (EI)	Key Fragments (m/z)	M•+ (e.g., 117 for C <sub>8</sub> H <sub>7</sub> N)[M-H] <sup>+</sup> [M- HCN] <sup>+</sup> C <sub>6</sub> H <sub>5</sub> <sup>+</sup> (77)	M•+ (e.g., 131 for C <sub>9</sub> H <sub>9</sub> N)[M- CH <sub>3</sub> ] <sup>+</sup> [M- HCN] <sup>+</sup> C <sub>6</sub> H <sub>5</sub> C <sub>2</sub> H <sub>2</sub> + (101)C <sub>6</sub> H <sub>5</sub> <sup>+</sup> (77)	Under electron ionization (EI), 2H-azirines typically show a molecular ion peak. Common fragmentation pathways include the loss of HCN (27 Da) and cleavage of substituents. For phenyl- substituted azirines, the phenyl cation (m/z 77) is a common fragment[4][5][6].

## Experimental Protocols

Detailed and standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2H-azirine** derivatives.

- Sample Preparation:

- Accurately weigh 5-10 mg of the purified **2H-azirine** sample for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR[7][8][9].
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean vial[10]. Ensure the solvent does not react with the azirine.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present[7]. The final sample height should be around 4-5 cm.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  - For  $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of  $^{13}\text{C}$  and longer relaxation times.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase and baseline correct the spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of **2H-azirines** using FT-IR.

- Sample Preparation:
  - For liquids: Place a small drop of the neat liquid sample between two KBr or NaCl plates to form a thin film[11].
  - For solids: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared[11][12].
  - For solutions: Dissolve the sample in a suitable solvent (e.g., CCl<sub>4</sub>, CS<sub>2</sub>) that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate path length.
- Instrument Setup and Data Acquisition:
  - Place the sample holder in the spectrometer's sample compartment.
  - Collect a background spectrum of the empty sample holder (or the pure solvent/KBr pellet) to subtract atmospheric and solvent absorptions[13][14].
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
  - Identify and label the characteristic absorption peaks.

## Mass Spectrometry (MS)

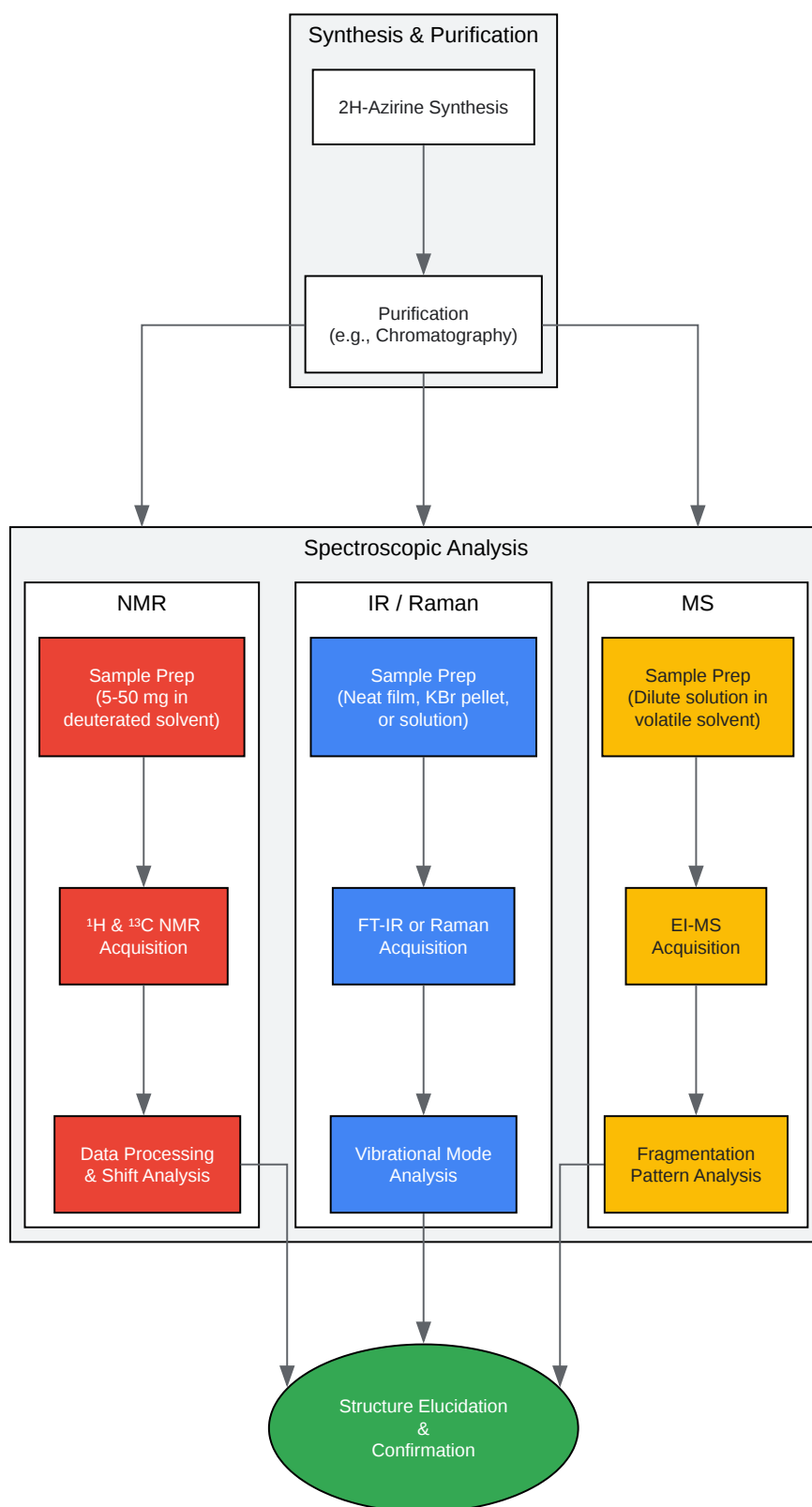
This protocol outlines the analysis of **2H-azirines** using Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

- Sample Preparation:
  - Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate)[15].

- If using GC-MS, ensure the **2H-azirine** is thermally stable under the GC conditions. Direct insertion probe analysis may be an alternative for less stable compounds.
- Instrument Setup and Data Acquisition:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: Standard 70 eV to induce fragmentation and allow for library matching[16][17].
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: A typical range is m/z 40-500, ensuring coverage of the molecular ion and expected fragments.
  - Inject the sample into the instrument (either via GC or direct probe).
- Data Analysis:
  - Identify the molecular ion peak ( $M^{\bullet+}$ ). The presence of nitrogen means the molecular weight will be an odd number if there is an odd number of nitrogen atoms (Nitrogen Rule) [5].
  - Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., HCN) and fragment ions (e.g.,  $[M-R]^+$ , tropylium ion, phenyl cation) to elucidate the structure[6][18].

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel **2H-azirine** compound.



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